molecular formula C10H9NO2 B155959 2H-chromene-3-carboxamide CAS No. 10185-00-9

2H-chromene-3-carboxamide

Cat. No.: B155959
CAS No.: 10185-00-9
M. Wt: 175.18 g/mol
InChI Key: UVEVMKODWDQIAN-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxamide is a compound belonging to the chromene family, which is characterized by a benzopyran structure

Mechanism of Action

Target of Action

2H-chromene-3-carboxamide has been found to exhibit inhibitory activity against pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It is responsible for the hydrolysis of triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, indicating that it likely binds to the active site of the enzyme and prevents the binding of its natural substrates . The docking study confirmed the interaction of this compound with important active site amino acids of pancreatic lipase, namely Phe 77, Arg 256, His 263 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid digestion process. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable forms. This results in a decrease in the absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it is likely absorbed in the gastrointestinal tract and distributed to the pancreas where it exerts its effects .

Result of Action

The primary result of this compound’s action is the inhibition of pancreatic lipase and subsequent reduction in fat absorption. This can lead to a decrease in caloric intake from fats and may contribute to weight loss. In vitro studies have shown that this compound exhibits potential PL inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM .

Biochemical Analysis

Biochemical Properties

2H-chromene-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat absorption . The compound’s interaction with PL is competitive, suggesting that it binds to the active site of the enzyme .

Cellular Effects

The effects of this compound on cells have been studied in the context of cancer. One study found that a derivative of this compound demonstrated potent inhibitory activity against MOLT-4 and SK-OV-3 cancer cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR1B10 catalytic site . This interaction suggests that the compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

One study found that a protein-ligand complex involving a derivative of the compound was stable under dynamic conditions in a molecular dynamics study . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with amines. One common method includes the use of anhydrous conditions and a dehydrating agent such as propyl phosphoric acid anhydride in dry dimethylformamide (DMF) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-Chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dry DMF.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Imino-2H-chromene-3-carboxamide
  • 2-Phenylimino-2H-chromene-3-carboxamide
  • Coumarin derivatives

Comparison: 2H-Chromene-3-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its imino and phenylimino counterparts, this compound exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry .

Properties

IUPAC Name

2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEVMKODWDQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144274
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-00-9
Record name Delta(3)-chromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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